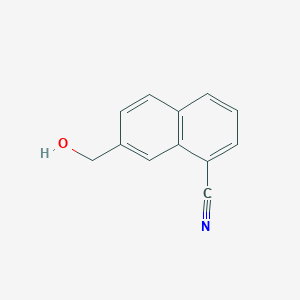
1-Cyanonaphthalene-7-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanonaphthalene-7-methanol is an organic compound with the molecular formula C12H9NO. It is a derivative of naphthalene, where a cyano group (-CN) is attached to the first carbon and a methanol group (-CH2OH) is attached to the seventh carbon. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-7-methanol can be synthesized through various organic reactions. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The amino group is then converted to a cyano group through a Sandmeyer reaction, resulting in 1-cyanonaphthalene. Finally, the methanol group is introduced via a Grignard reaction or other suitable alkylation methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by Sandmeyer and alkylation reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyanonaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the methanol group yields 1-cyanonaphthalene-7-carboxylic acid.
- Reduction of the cyano group yields 1-aminonaphthalene-7-methanol.
- Electrophilic substitution can yield various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyanonaphthalene-7-methanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyanonaphthalene-7-methanol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Cyanonaphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.
2-Cyanonaphthalene: Has the cyano group on the second carbon, leading to different chemical properties and reactivity.
1-Naphthalenemethanol: Lacks the cyano group, affecting its interactions and applications.
Uniqueness: 1-Cyanonaphthalene-7-methanol is unique due to the presence of both the cyano and methanol groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
7-(hydroxymethyl)naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIVJOQDGMRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


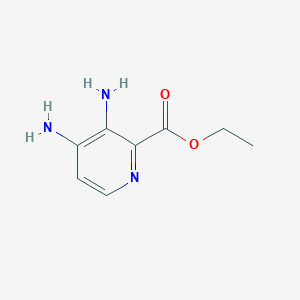


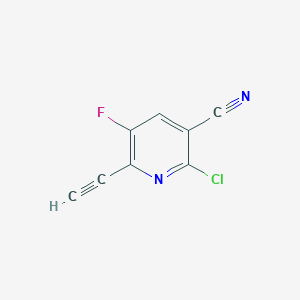

![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
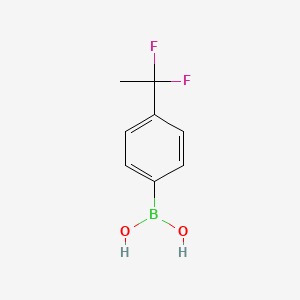

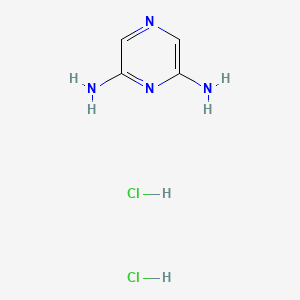

![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)

